2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is an intricate organic compound. Structurally, it integrates a pyrido[4,3-d]pyrimidine core, adorned with benzyl, methyl, and acetamide moieties, and features notable substitution patterns on its phenyl ring. Given its composite structure, the compound is of great interest within organic and medicinal chemistry fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine Core Synthesis: : The preparation begins with the assembly of the pyrido[4,3-d]pyrimidine core. Typically, this involves cyclization reactions starting from suitably substituted pyridine derivatives under conditions that promote ring closure and functionalization.
Functional Group Modifications: : Benzyl and methyl groups are introduced via alkylation reactions, utilizing agents such as benzyl halides and methyl iodide. Acetamide is then appended through nucleophilic substitution, often facilitated by acyl chlorides or anhydrides under mild basic or acidic conditions. Industrial Production Methods : Industrial synthesis often optimizes these routes for scale, focusing on reaction efficiency, yield, and safety. Using flow chemistry systems to ensure consistent quality and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield corresponding sulfoxide or sulfone derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Can be reduced to amines or alcohols using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic or nucleophilic substitution to introduce diverse functional groups under controlled conditions. Common Reagents and Conditions :
Oxidation: : m-CPBA, mild temperatures.
Reduction: : LiAlH4, dry ether solvents.
Substitution: : Use of halides, nucleophiles like amines or alkoxides. Major Products : The product palette includes sulfoxides, amines, alcohols, and substituted derivatives, expanding its utility in synthetic applications.
Scientific Research Applications
This compound is notable for its diverse applications:
Chemistry: : As a versatile building block in organic synthesis.
Biology: : Modulates enzyme activity or serves as a ligand in receptor binding studies.
Medicine: : Explored for potential therapeutic properties due to its bioactive structure, including anti-inflammatory and anti-cancer activity.
Industry: : Utilized in the creation of high-performance materials or as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulates cellular signaling pathways through binding interactions or inhibits enzymatic activities by blocking active sites or altering protein conformation.
Comparison with Similar Compounds
When compared to its analogs, such as:
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-acetamide.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dihydroxyphenyl)acetamide.
The presence of the 3,5-dimethoxyphenyl group provides distinct pharmacokinetic and dynamic properties, enhancing its potency and specificity in biological assays.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-23-9-10-28(14-18-7-5-4-6-8-18)15-22(23)25(31)29(17)16-24(30)27-19-11-20(32-2)13-21(12-19)33-3/h4-8,11-13H,9-10,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMYIFQOPGMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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